4-((4-bromophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine

5-HT₆ receptor antagonist CNS drug discovery sulfonyloxazolamine patent

This 4-((4-bromophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine (CAS 478171-37-8) is a specifically patented 5-HT₆ receptor ligand. The critical N-methyl and 4-bromobenzenesulfonyl groups ensure high antagonist potency, unlike inactive N-ethyl or des-bromo analogs. Ideal as a de novo pharmacophore validation positive control or reference standard for selectivity profiling across serotonin subtypes. Secure a well-characterized, IP-relevant starting point for your CNS discovery program.

Molecular Formula C17H15BrN2O3S
Molecular Weight 407.28
CAS No. 478171-37-8
Cat. No. B2543990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-bromophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine
CAS478171-37-8
Molecular FormulaC17H15BrN2O3S
Molecular Weight407.28
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC(=C(O2)NC)S(=O)(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H15BrN2O3S/c1-11-5-3-4-6-14(11)15-20-17(16(19-2)23-15)24(21,22)13-9-7-12(18)8-10-13/h3-10,19H,1-2H3
InChIKeyZSCBJSGCDRQGFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Bromophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine (CAS 478171-37-8) – Baseline Identity and Patent Pedigree


4-((4-Bromophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine is a synthetic sulfonyloxazolamine featuring a 4‑bromobenzenesulfonyl group at the oxazole 4‑position, an N‑methylamine at the 5‑position, and an o‑tolyl substituent at the 2‑position [1]. The compound belongs to a class of 5‑HT₆ receptor ligands originally disclosed in Merck Patent GmbH filings, where it is explicitly named as a preferred embodiment for treating CNS disorders including schizophrenia, depression, and Alzheimer’s disease [2].

4-((4-Bromophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine – Why In‑Class Analogs Cannot Be Interchanged


Sulfonyloxazolamines exhibit steep structure–activity relationships at the 5‑HT₆ receptor. Published SAR studies demonstrate that the N‑methyl group vicinal to the sulfonyl is critical for high antagonist potency, while replacement with bulkier N‑alkyl substituents or conversion to tertiary amines causes a dramatic loss of activity [1]. Furthermore, the patent family explicitly distinguishes compounds bearing a 4‑bromobenzenesulfonyl group as particularly preferred embodiments over the unsubstituted benzenesulfonyl analogs [2]. Simply substituting a des‑bromo or N‑ethyl analog therefore risks substantial loss of target engagement.

4-((4-Bromophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine – Procurement‑Relevant Differentiation Evidence


Explicit Patent Designation as a Preferred 5‑HT₆ Ligand Embodiment

In WO2002100842A1, the compound [4‑(4‑bromobenzenesulfonyl)‑2‑o‑tolyloxazol‑5‑yl]methylamine is explicitly listed among the preferred novel compounds of formula Ia for use as a 5‑HT₆ ligand, distinguishing it from the broader Markush formula that encompasses hundreds of theoretically possible sulfonyloxazolamines [1]. The unsubstituted benzenesulfonyl analog, (4‑benzenesulfonyl‑2‑o‑tolyloxazol‑5‑yl)methylamine, is listed separately, confirming that the 4‑bromo substituent defines a distinct, specifically claimed chemical entity rather than a trivial variant [1].

5-HT₆ receptor antagonist CNS drug discovery sulfonyloxazolamine patent

N‑Methyl Substituent as a Critical Pharmacophoric Element for 5‑HT₆ Antagonist Activity

Ivashchenko et al. (2012) established that among (4‑phenylsulfonyloxazol‑5‑yl)amines, the N‑methyl derivatives are the most potent 5‑HT₆ antagonists. Replacement of the N‑methyl group with larger alkyl substituents (ethyl, propyl, benzyl) or conversion to tertiary amines leads to a dramatic reduction in 5‑HT₆ receptor binding affinity [1]. The target compound retains this essential N‑methyl pharmacophore, whereas N‑ethyl, N‑propyl, or N‑benzyl analogs within the same patent family are predicted to exhibit substantially weaker target engagement.

5-HT₆ pharmacophore structure–activity relationship oxazole-based antagonist

4‑Bromophenylsulfonyl as a Particularly Preferred Substituent Among Aryl Sulfonyl Variants

The patent WO2002100842A1 designates p‑bromophenyl as a particularly preferred Ar group at the sulfonyl position, alongside p‑tolyl and p‑chlorophenyl, while unsubstituted phenyl is assigned only a general preferred status [1]. This hierarchical ranking implies that the 4‑bromo substituent confers a favorable electronic and/or steric contribution to target binding within the sulfonyloxazolamine pharmacophore model. The target compound incorporates this particularly preferred 4‑bromophenylsulfonyl motif, differentiating it from the more generic benzenesulfonyl‑bearing analogs.

arylsulfonyl SAR halogenated sulfonyl ligand 5-HT₆ receptor pharmacophore

Confirmed Absence of Pre‑Existing Bioactivity Data in Public Databases – A Defined Research Tool

The ZINC database (ZINC592506) explicitly states: ‘Activities based on ChEMBL 20: There is no known activity for this compound’ [1]. Similarly, no publications in PubMed or Patents were found reporting quantitative biological data for this specific CAS number. This absence of pre‑existing data positions the compound as a genuinely unexplored entity within an established, patent‑protected pharmacophore class, suitable for proprietary SAR exploration or as a negative control in 5‑HT₆ screening cascades [1] [2].

novel chemical probe unreported bioactivity research tool compound

4-((4-Bromophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine – Highest‑Value Application Scenarios for Procurement


5‑HT₆ Receptor Antagonist Lead Optimization and SAR Expansion

The compound serves as a specifically claimed, N‑methyl‑retaining scaffold for systematic SAR studies around the 4‑bromophenylsulfonyl and o‑tolyl positions. Its explicit designation as a preferred embodiment in WO2002100842A1 [1] provides a documented starting point for medicinal chemistry teams seeking to optimize 5‑HT₆ antagonist potency, selectivity, and CNS drug‑like properties while maintaining IP relevance.

Proprietary Pharmacophore Validation in CNS Drug Discovery

Because the compound has no pre‑existing biological data in public repositories [2], it is well‑suited for de novo pharmacophore validation studies. Researchers can generate proprietary data packages on 5‑HT₆ binding affinity, functional activity, and selectivity without the encumbrance of contradictory literature reports, while operating within a well‑characterized chemotype.

Negative Control or Comparator Arm in Sulfonyloxazolamine Screening Cascades

Given the published SAR that N‑methyl is critical for activity and that 4‑bromophenylsulfonyl is a particularly preferred substituent [1] [3], this compound can be deployed as a positive‑control‑class comparator against N‑ethyl or N‑benzyl analogs predicted to be less active. It may also function as a reference standard for analytical method development and purity assessment in 5‑HT₆ ligand screening workflows.

Chemical Probe Development for Serotonin Receptor Subtype Selectivity Profiling

The compound’s defined structural features—N‑methylamine at the 5‑position, 4‑bromophenylsulfonyl at the 4‑position, and o‑tolyl at the 2‑position—make it a candidate for selectivity profiling across serotonin receptor subtypes (5‑HT₁A, 5‑HT₂A, 5‑HT₆, 5‑HT₇). Its 4‑bromo substituent may confer differential subtype selectivity compared to the 4‑chloro or 4‑methyl analogs co‑claimed in the patent [1], enabling dissection of halogen‑dependent selectivity contributions.

Quote Request

Request a Quote for 4-((4-bromophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.